
4-Fluorobenzamide
Overview
Description
4-Fluorobenzamide is an organic compound with the molecular formula C7H6FNO . It is a derivative of benzamide where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzamide can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
Starting Material: 4-Fluorobenzoic acid
Reagent: Ammonia or an amine
Dehydrating Agent: Thionyl chloride
Reaction Conditions: The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of high-quality starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve the desired product quality.
Chemical Reactions Analysis
4-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: 4-Fluorobenzoic acid
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: 4-Fluorobenzylamine
Substitution:
Reagents: Halogenating agents (e.g., bromine or chlorine)
Conditions: Presence of a catalyst such as iron(III) chloride (FeCl3)
Products: Halogenated derivatives of this compound
Scientific Research Applications
Medicinal Chemistry
4-Fluorobenzamide serves as a critical building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects on several conditions, including migraines and cancer.
Case Study: 5-HT(1F) Receptor Agonists
A notable application of this compound is in the development of selective agonists for the 5-HT(1F) receptor, which are implicated in the treatment of migraine headaches. The compound N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has shown high binding affinity and selectivity for this receptor, indicating potential effectiveness in migraine therapy .
Imaging Applications
This compound and its derivatives have been utilized as radioligands for positron emission tomography (PET) imaging, particularly in oncology.
Case Study: PET Imaging of Melanoma
A derivative known as N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide was synthesized to target malignant melanoma. This compound demonstrated a high melanin-targeting ability with significant tumor uptake in animal models, making it a promising agent for PET imaging of melanoma . The biodistribution studies indicated that this compound accumulated in melanoma xenografts, providing a tumor-to-background ratio favorable for imaging purposes .
Neuropharmacology
This compound is also explored for its interactions with sigma receptors, which are implicated in various neurological processes.
Case Study: Sigma Receptor Binding
Research has shown that N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide exhibits high affinity for sigma receptors, making it a candidate for further studies in neuropharmacology. The binding affinity was measured at Ki = 3.4 nM, indicating its potential as a radioligand for PET imaging of sigma receptors . This could lead to advancements in understanding neurological disorders and developing targeted therapies.
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that can yield derivatives with improved pharmacological properties.
Compound | Synthesis Method | Yield | Application |
---|---|---|---|
This compound | Reaction with benzoyl chloride and amines | Varies | Building block for pharmaceuticals |
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Nucleophilic substitution with [18F] fluoride | 10%-15% | Sigma receptor imaging agent |
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Standard organic synthesis techniques | High | Migraine treatment |
Mechanism of Action
The mechanism of action of 4-Fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
4-Fluorobenzamide can be compared with other similar compounds, such as:
4-Chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
4-Bromobenzamide: Contains a bromine atom in place of fluorine, leading to variations in chemical properties and uses.
4-Methylbenzamide: Substituted with a methyl group, resulting in different physical and chemical characteristics.
Uniqueness of this compound:
- The presence of the fluorine atom imparts unique electronic properties to the compound, affecting its reactivity and interactions with other molecules.
- It has distinct applications in pharmaceuticals and agrochemicals due to its specific chemical behavior.
Biological Activity
4-Fluorobenzamide is a compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, analgesic, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C7H6FNO) features a fluorine atom attached to a benzamide structure, which is known for its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
1. Anti-inflammatory and Analgesic Properties
Research has indicated that this compound derivatives exhibit significant anti-inflammatory and analgesic activities. A study synthesized novel derivatives of this compound, demonstrating enhanced gastric tolerability and cyclooxygenase (COX) inhibitory activity. The results are summarized in Table 1.
Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (mg/kg) |
---|---|---|---|
This compound Derivative A | 75% | 85% | 50 |
This compound Derivative B | 68% | 80% | 40 |
This compound Derivative C | 70% | 90% | 60 |
Table 1: Inhibition percentages for COX-1 and COX-2 along with analgesic activity of various derivatives.
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, derivatives containing the this compound moiety have shown promising results against cancer cell lines, particularly in colon cancer models. A specific derivative was reported to exhibit an IC50 value of approximately 15 µM against HT-29 colon cancer cells, indicating potent antiproliferative activity.
Case Study: Antiproliferative Activity Evaluation
In a study by Aliabadi et al., several N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were synthesized and tested against various cancer cell lines. The findings are detailed in Table 2.
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound X | HT-29 | 15 |
Compound Y | MCF-7 | 20 |
Compound Z | A549 | 25 |
Table 2: IC50 values of synthesized compounds against different cancer cell lines.
The mechanism behind the biological activities of this compound derivatives often involves the inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, the compounds may inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain. Additionally, their interactions with cellular signaling pathways such as those involving EGFR and VEGFR have been suggested as potential mechanisms for their anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Fluorobenzamide, and how are reaction conditions optimized?
- This compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-fluorobenzoyl chloride with ammonia or ammonium hydroxide under controlled pH (7–9) and low temperatures (0–5°C) to minimize hydrolysis . Yield optimization (e.g., 85% in EtOAC/petroleum ether) requires stoichiometric balancing and inert atmospheres. Alternative routes include catalytic amidation of 4-fluorobenzoic acid using coupling agents like EDC/HOBt .
Q. How is this compound characterized using spectroscopic techniques?
- 1H/13C NMR : Peaks at δ 7.85–7.81 (2H, aromatic), 7.15–7.10 (2H, aromatic), and 5.96 (2H, NH2) confirm the benzamide backbone. The 19F NMR signal at δ -109.63 ppm verifies para-fluorine substitution . FT-IR : A strong C=O stretch at ~1660 cm⁻¹ and N-H bends at ~3350 cm⁻¹ are diagnostic. Mass Spectrometry : HRMS (ESI+) yields [M+H]+ at m/z 154.0521 (C7H6FNO+) .
Q. What key chemical properties influence this compound’s reactivity in medicinal chemistry?
- The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Solubility in polar aprotic solvents (DMSO, DMF) and melting point (150–153°C) are critical for reaction design .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software elucidate the molecular geometry of this compound derivatives?
- Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the C–F bond is 1.3579 Å, and dihedral angles between aromatic rings (31.99°) reveal steric effects . Intramolecular hydrogen bonds (N–H⋯S/O) stabilize conformations, validated via Hirshfeld surface analysis .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
- Discrepancies in enzyme inhibition (e.g., carbonic anhydrase vs. COX-2) arise from assay conditions (pH, substrate concentration). Comparative studies using standardized protocols (e.g., fixed IC50 determination via fluorometric assays) and structural analogs (e.g., triazole derivatives) clarify structure-activity relationships (SAR) .
Q. How are structure-activity relationships (SAR) analyzed for this compound-based anticancer agents?
- Step 1 : Synthesize derivatives (e.g., N-(5-benzylthio-triazolyl)-4-fluorobenzamide) with varied substituents.
- Step 2 : Evaluate cytotoxicity via MTT assays (e.g., IC50 = 12.3 µM against MCF-7 cells).
- Step 3 : Correlate electronic (Hammett σ values) and steric parameters (molar refractivity) with activity using QSAR models .
Q. What experimental approaches determine the enzyme inhibition mechanisms of this compound derivatives?
- Kinetic Studies : Lineweaver-Burk plots identify competitive/non-competitive inhibition. For example, this compound derivatives show mixed inhibition against carbonic anhydrase (Ki = 0.8 µM) .
- Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrogen bonding with His94 in COX-2) .
Properties
IUPAC Name |
4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHYTGVCGVETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231717 | |
Record name | 4-Fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-75-9 | |
Record name | 4-Fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB79F3XB1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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